REACTION_CXSMILES
|
Cl.[O:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][C:12]([CH2:15][NH:16]C(=O)C)=[CH:11][CH:10]=2)[CH2:4][CH2:3]1>Cl>[O:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][C:12]([CH2:15][NH2:16])=[CH:11][CH:10]=2)[CH2:4][CH2:3]1 |f:0.1|
|
Name
|
N-(4-Morpholinomethylphenylmethyl)acetamide hydrochloride
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
Cl.O1CCN(CC1)CC1=CC=C(C=C1)CNC(C)=O
|
Name
|
|
Quantity
|
114 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 3 hr 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
ethyl acetate was added
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The obtained crystals were dissolved in water (40 ml)
|
Type
|
ADDITION
|
Details
|
potassium carbonate was added to saturation
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
after drying
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)CC1=CC=C(C=C1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |